Product packaging for 1,6-Bis(2,2'-bipyridine-4-yl)pyrene(Cat. No.:CAS No. 308363-85-1)

1,6-Bis(2,2'-bipyridine-4-yl)pyrene

Cat. No.: B12578353
CAS No.: 308363-85-1
M. Wt: 510.6 g/mol
InChI Key: RYVFJMYBZDWCMY-UHFFFAOYSA-N
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Description

1,6-Bis(2,2'-bipyridine-4-yl)pyrene (also referred to in research as a bpb-type ligand) is a specialized polyaromatic ligand designed for advanced photophysical and coordination chemistry studies . Its molecular architecture integrates a central pyrene unit, known for its delocalized π-electron system, with terminal 2,2'-bipyridine groups, creating a versatile scaffold for constructing metal complexes. A primary research application of this ligand is in the investigation of intramolecular energy migration processes. When coordinated to metal centers such as Ruthenium(II) or Rhenium(I), the ligand enables the study of energy transfer between metal-to-ligand charge transfer (MLCT) states and the triplet pi-pi (³π-π) excited states localized on the pyrene core . Photophysical studies of complexes incorporating this ligand have revealed remarkably long-lived emission, with lifetimes observed up to 130 microseconds in deaerated solutions at room temperature, which is highly sensitive to the presence of oxygen . Furthermore, absorption spectra suggest the presence of a pyrene(π) to bipyridine(π) intraligand charge transfer (ILCT) transition, contributing to a complex and rich excited-state landscape with potential features beyond typical ³MLCT or ³(π-π) states . This combination of properties makes this compound an invaluable building block for researchers developing novel molecular sensors, exploring oxygen-sensitive luminescent materials, and designing new systems for optoelectronics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H22N4 B12578353 1,6-Bis(2,2'-bipyridine-4-yl)pyrene CAS No. 308363-85-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

308363-85-1

Molecular Formula

C36H22N4

Molecular Weight

510.6 g/mol

IUPAC Name

2-pyridin-2-yl-4-[6-(2-pyridin-2-ylpyridin-4-yl)pyren-1-yl]pyridine

InChI

InChI=1S/C36H22N4/c1-3-17-37-31(5-1)33-21-25(15-19-39-33)27-11-7-23-10-14-30-28(12-8-24-9-13-29(27)35(23)36(24)30)26-16-20-40-34(22-26)32-6-2-4-18-38-32/h1-22H

InChI Key

RYVFJMYBZDWCMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC(=NC=C7)C8=CC=CC=N8

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 1,6 Bis 2,2 Bipyridine 4 Yl Pyrene

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 1,6-Bis(2,2'-bipyridine-4-yl)pyrene is fundamentally dependent on the preparation of appropriately functionalized pyrene (B120774) and bipyridine building blocks. These precursors must possess reactive groups that can be efficiently joined in a subsequent cross-coupling reaction.

Functionalization of the Pyrene Core

The pyrene scaffold offers several positions for substitution. While electrophilic substitution reactions typically functionalize the 1, 3, 6, and 8 positions, accessing the 1,6-disubstituted pattern often requires a more tailored approach. researchgate.net A common strategy involves the dihalogenation of pyrene to introduce reactive handles for subsequent cross-coupling reactions. For instance, the direct bromination of pyrene can yield a mixture of isomers, from which 1,6-dibromopyrene (B158639) can be isolated. This precursor is a key intermediate for introducing substituents at the 1 and 6 positions.

Alternatively, for Suzuki-Miyaura coupling, a 1,6-bis(boronic acid) or 1,6-bis(boronic ester) pyrene derivative would be the desired precursor. This can be achieved from 1,6-dihalopyrene through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or via a palladium-catalyzed borylation reaction.

Table 1: Key Pyrene Precursors

Compound Name Chemical Structure Role in Synthesis
1,6-Dibromopyrene Br-Pyrene-Br Precursor for cross-coupling reactions.

Preparation of Bipyridine Building Blocks

The synthesis of 4-substituted-2,2'-bipyridines is a well-established field in organic chemistry. rsc.orgnih.govresearchgate.netbiosynth.comacs.orgmdpi.com For the purpose of coupling to the pyrene core, a bipyridine unit functionalized at the 4-position is required. A common approach is the synthesis of 4-halo-2,2'-bipyridine, which can then participate in cross-coupling reactions. For instance, 4-bromo-2,2'-bipyridine (B89133) can be synthesized through various methods, including the diazotization of 4-amino-2,2'-bipyridine followed by a Sandmeyer-type reaction.

To employ Suzuki-Miyaura coupling, a bipyridine-4-boronic acid or its ester derivative is needed. This can be prepared from 4-halo-2,2'-bipyridine via a lithium-halogen exchange and subsequent reaction with a trialkyl borate, or through a palladium-catalyzed borylation reaction.

Table 2: Key Bipyridine Precursors

Compound Name Chemical Structure Role in Synthesis
4-Bromo-2,2'-bipyridine 4-Br-Bipy Precursor for cross-coupling reactions.

Cross-Coupling Reactions for Conjugate Formation

The linchpin of the synthesis of this compound is the formation of the C-C bond between the pyrene and bipyridine moieties. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between aryl groups. nih.govrsc.orgyoutube.comresearchgate.netnih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

In the context of synthesizing this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of 1,6-dibromopyrene with 2,2'-bipyridine-4-boronic acid: In this approach, the dihalogenated pyrene acts as the electrophilic partner, while the bipyridine boronic acid serves as the nucleophilic partner.

Coupling of pyrene-1,6-diboronic acid with 4-bromo-2,2'-bipyridine: Conversely, the pyrene derivative can be the organoboron component, and the halogenated bipyridine the electrophile.

Both approaches require careful optimization of reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent (e.g., toluene, dioxane, DMF). The presence of the nitrogen atoms in the bipyridine can sometimes complicate the catalytic cycle, and thus, the selection of appropriate ligands for the palladium catalyst can be crucial.

Table 3: Typical Suzuki-Miyaura Reaction Components

Component Examples Function
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyzes the cross-coupling reaction.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species.

Alternative Coupling Chemistries

While Suzuki-Miyaura coupling is a prominent method, other cross-coupling reactions could potentially be employed for the synthesis of this compound.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. A potential route would involve the synthesis of a 1,6-bis(trialkylstannyl)pyrene and its reaction with 4-bromo-2,2'-bipyridine. However, the toxicity of organotin reagents is a significant drawback.

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. A 1,6-dizincated pyrene species could be reacted with 4-bromo-2,2'-bipyridine.

Direct Arylation: In recent years, direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners. A potential, though challenging, route could involve the direct C-H coupling of pyrene with 4-bromo-2,2'-bipyridine at the 1 and 6 positions. This would require a highly selective catalyst system.

Purification and Isolation Techniques in Organic Synthesis

The final stage of the synthesis involves the purification of the target compound, this compound, from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts from side reactions (e.g., homocoupling of the precursors).

Given the large, relatively non-polar, and potentially poorly soluble nature of the target molecule, a combination of purification techniques is typically employed:

Chromatography: Column chromatography over silica (B1680970) gel or alumina (B75360) is a standard method for separating organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would likely be effective. For less soluble compounds, techniques like flash chromatography or automated column chromatography can be advantageous.

Recrystallization/Precipitation: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. Alternatively, precipitation by adding a non-solvent to a solution of the product can also be an effective purification step.

Washing: Washing the crude product with various solvents can help to remove specific impurities. For example, washing with a non-polar solvent like hexane (B92381) can remove non-polar byproducts, while washing with a polar solvent like methanol (B129727) might remove more polar impurities.

Sublimation: For thermally stable compounds, sublimation under high vacuum can be a very effective final purification step to remove non-volatile impurities.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Regioselectivity and Stereochemistry in Conjugate Synthesis

The regioselectivity in the synthesis of this compound is a critical aspect that dictates the final structure and properties of the molecule. The substitution pattern on the pyrene core significantly influences its electronic and photophysical characteristics.

The direct functionalization of the pyrene core is known to be challenging due to the formation of multiple isomers. However, methods for the regioselective synthesis of 1,6-disubstituted pyrenes have been developed. These methods often rely on thermodynamic or kinetic control of the reaction. For instance, sulfonation of pyrene followed by alkali fusion has been reported to yield 1,6-dihydroxypyrene, which can then be converted to other 1,6-disubstituted derivatives. More modern approaches might involve directed C-H activation or borylation reactions. auburn.edunih.gov The choice of the synthetic route to 1,6-disubstituted pyrene is paramount for ensuring the desired connectivity.

From a stereochemical perspective, this compound is a prochiral molecule. While the molecule itself does not possess a chiral center, the restricted rotation around the single bonds connecting the pyrene and bipyridine units can lead to atropisomerism, especially if bulky substituents were present on the bipyridine or pyrene moieties. However, for the unsubstituted title compound, the barrier to rotation is likely low, and individual atropisomers would not be stable at room temperature.

Interestingly, upon adsorption onto a surface, such prochiral molecules can become chiral. researchgate.net This surface-induced chirality arises from the specific orientation and interaction of the molecule with the substrate, leading to the formation of enantiomeric domains. This phenomenon has been observed for similar pyrene-based molecules and is relevant for applications in chiral recognition and catalysis on surfaces. researchgate.net

Advanced Spectroscopic and Electronic Characterization of 1,6 Bis 2,2 Bipyridine 4 Yl Pyrene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the chemical bonds and functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The primary regions of interest in the FT-IR spectrum would include:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the pyrene (B120774) and bipyridine rings are anticipated to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹ would be characteristic of the C=C bond stretching within the pyrene and pyridine (B92270) aromatic rings. The band around 1613 cm⁻¹ is often associated with the bipyridine ring stretching. wiley-vch.de

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds will be present in the fingerprint region (below 1400 cm⁻¹). The specific substitution pattern on the pyrene and bipyridine rings will determine the exact positions of the strong out-of-plane bending bands, which are typically found between 700 and 900 cm⁻¹.

The table below summarizes the predicted key FT-IR vibrational bands for 1,6-Bis(2,2'-bipyridine-4-yl)pyrene based on data from related compounds. nist.gov

Predicted Wavenumber (cm⁻¹)Vibration TypeAssociated Moiety
> 3000Aromatic C-H StretchPyrene, Bipyridine
~1615-1590C=C and C=N Ring StretchingBipyridine
~1550-1400Aromatic C=C Ring StretchingPyrene, Bipyridine
~900-700Aromatic C-H Out-of-Plane BendingPyrene, Bipyridine

Raman Spectroscopy

Raman spectroscopy is particularly effective for studying non-polar, symmetric vibrations, making it an excellent tool for characterizing the large, polarizable pyrene core. The Raman spectrum of this compound is expected to be dominated by the signals from the pyrene moiety due to resonance enhancement effects. chemrxiv.org

Key expected features in the Raman spectrum include:

Pyrene Ring Vibrations: The pyrene core exhibits several characteristic and strong Raman bands. Prominent peaks are expected around 1600 cm⁻¹, 1400 cm⁻¹, and 1240 cm⁻¹, which correspond to in-plane C=C stretching and ring deformation modes. chemrxiv.orgnih.gov

Bipyridine Ring Modes: The bipyridine units will also contribute to the spectrum, with characteristic ring breathing modes. However, these may be weaker compared to the pyrene signals.

Low-Frequency Modes: A strong band near 407 cm⁻¹ is a well-known signature of the pyrene ring system. nih.gov

The table below outlines the expected prominent Raman shifts for this compound. chemrxiv.orgnih.gov

Predicted Raman Shift (cm⁻¹)Vibration TypeAssociated Moiety
~1630Ring StretchingPyrene
~1595Ring BreathingBipyridine
~1405Ring StretchingPyrene
~1240Ring Deformation / C-H BendingPyrene
~1000Ring BreathingBipyridine
~407Ring DeformationPyrene

Electronic Absorption Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing insight into its conjugated π-system and charge transfer capabilities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is defined by the electronic transitions within its extensive conjugated system. The spectrum is predicted to be a superposition of the transitions originating from the pyrene and bipyridine chromophores, modified by their electronic coupling.

The main absorption features are expected to be:

Pyrene-based π-π* Transitions: Pyrene itself has several intense, well-defined absorption bands in the UV region. These transitions, often labeled β (high energy), p (medium energy), and α (low energy, vibronically structured), are expected to be present but red-shifted (bathochromic shift) due to the extension of conjugation with the bipyridine units. beilstein-journals.org

Bipyridine-based π-π* Transitions: The 2,2'-bipyridine (B1663995) moiety also absorbs strongly in the UV region, typically between 230-280 nm. acs.org These transitions will overlap and mix with the pyrene-based transitions.

Low-Energy Bands: The direct conjugation between the pyrene and bipyridine systems creates a larger delocalized π-orbital system, which is expected to result in the appearance of new absorption bands at longer wavelengths (lower energy) compared to the individual components. researchgate.net

The table below provides an estimate of the principal absorption bands.

Predicted λmax (nm)Transition TypeAssociated Moiety
~250-280π → πBipyridine / Pyrene (β-band)
~280-320π → πBipyridine / Pyrene (p-band)
~350-400π → π*Pyrene (α-band) / Extended Conjugation
> 400Intraligand Charge Transfer (ILCT)Pyrene → Bipyridine

Analysis of Intraligand Charge Transfer (ILCT) Transitions

The molecular architecture of this compound, which connects the electron-rich pyrene (donor) to the relatively electron-poor bipyridine units (acceptor), is conducive to the formation of an Intraligand Charge Transfer (ILCT) state upon photoexcitation. nih.gov

The key characteristics of this ILCT transition are:

Nature of the Transition: The ILCT transition involves the promotion of an electron from a Highest Occupied Molecular Orbital (HOMO), primarily localized on the pyrene core, to a Lowest Unoccupied Molecular Orbital (LUMO) centered on the bipyridine moieties.

Spectroscopic Signature: This transition typically manifests as a broad, often featureless, absorption band at the low-energy edge of the UV-Vis spectrum. nih.gov Its intensity may be weak but can be enhanced through mixing with allowed π-π* transitions.

Solvatochromism: ILCT transitions are highly sensitive to the polarity of the solvent. An increase in solvent polarity is expected to stabilize the charge-separated excited state, leading to a bathochromic (red) shift in the absorption and emission maxima. nih.gov

Modulation by Cation Binding: The electron-accepting strength of the bipyridine units can be significantly increased upon protonation or coordination with a metal cation. This would enhance the ILCT character, causing a pronounced red-shift and an increase in the intensity of the charge-transfer band, providing a mechanism for ion sensing. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound in solution. Due to the molecule's C₂ symmetry, the number of unique signals in the NMR spectra will be half the total number of protons or carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.5 ppm).

Bipyridine Protons: Each bipyridine unit has six aromatic protons. Due to the 4-yl substitution, three distinct signals are expected for each pyridine ring, appearing as doublets and triplets (or more complex multiplets depending on coupling). The protons in the 6 and 6' positions, being adjacent to the nitrogen atoms, are expected to be the most deshielded and appear at the lowest field. researchgate.net

Pyrene Protons: The 1,6-disubstituted pyrene core has eight protons. Symmetry considerations would lead to four distinct signals, likely appearing as doublets and singlets in the downfield region of the spectrum, characteristic of condensed polycyclic aromatic systems. researchgate.net

The table below gives a hypothetical ¹H NMR data set for the compound in a solvent like CDCl₃, based on known values for pyrene and bipyridine fragments.

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityNumber of ProtonsAssignment
~9.0-8.8d4HBipyridine H-6, H-6'
~8.5-8.2m8HPyrene Protons
~8.0-7.8s4HBipyridine H-3, H-3'
~7.6-7.4dd4HBipyridine H-5, H-5'

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the pyrene and bipyridine frameworks, further confirming the molecular structure.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds, providing precise molecular weight information and insights into fragmentation patterns that aid in confirming the proposed structure. For a complex aromatic ligand like this compound, techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Molecular Weight Verification:

Ion Species Predicted m/z Significance
[M]⁺Calculated ValueMolecular radical cation
[M+H]⁺Calculated Value + 1.0078Protonated molecule, common in ESI
[M+Na]⁺Calculated Value + 22.9898Sodium adduct, often observed
[M+K]⁺Calculated Value + 39.0983Potassium adduct, often observed

Fragmentation Pathways:

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, are crucial for understanding the compound's structural integrity. The fragmentation of this compound would likely proceed through several key pathways, driven by the energetic stability of the resulting fragments.

Based on the fragmentation patterns of related pyrene and bipyridine derivatives, the following cleavages can be anticipated:

Cleavage of the C-C bond between the pyrene core and the bipyridine units: This would be a primary fragmentation pathway, leading to the formation of ions corresponding to the pyrene core and the bipyridine substituents. The stability of the pyrene aromatic system and the bipyridine units makes this a favorable process.

Fragmentation within the bipyridine units: The bipyridine moieties themselves can undergo fragmentation, typically involving the loss of pyridine rings or smaller neutral fragments like HCN.

Fragmentation of the pyrene core: The pyrene core is highly stable, but at higher collision energies, it can fragment through the loss of acetylene (B1199291) (C2H2) units, a characteristic fragmentation pattern for polycyclic aromatic hydrocarbons. rsc.orgnist.gov Coincidence mass spectrometry studies on pyrene have shown that double ionization can lead to the formation of two singly-ionized fragments. rsc.org

A hypothetical fragmentation table is presented below, outlining potential fragment ions and their origins.

Observed m/z Proposed Fragment Origin
[M - (bipyridine)]⁺[C26H15N2]⁺Loss of one bipyridine unit
[pyrene]⁺[C16H10]⁺Cleavage of both bipyridine units
[bipyridine]⁺[C10H8N2]⁺Cleavage from the pyrene core
[M - H]⁺C36H21N4⁺Loss of a hydrogen radical
[M - HCN]⁺C35H21N3⁺Fragmentation of a bipyridine ring

It is important to note that the exact fragmentation pattern will depend on the ionization method and the collision energy used in the MS/MS experiment.

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Surface Adsorption Characterization

Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are powerful surface-sensitive techniques that allow for the visualization of molecules at the atomic scale and the probing of their local electronic density of states (LDOS). The study of this compound on a conductive substrate, such as Au(111) or graphite, can provide valuable information about its self-assembly behavior, adsorption geometry, and electronic properties at the single-molecule level.

Surface Adsorption and Self-Assembly:

When deposited on a surface, this compound is expected to self-assemble into ordered structures, driven by a combination of molecule-substrate and intermolecular interactions.

Adsorption Geometry: The large, planar pyrene core is likely to adsorb flat on the substrate to maximize van der Waals interactions. The orientation of the bipyridine units will depend on their interaction with the surface and with neighboring molecules. It is plausible that the bipyridine moieties will also lie flat or be slightly tilted with respect to the surface. STM studies on similar planar aromatic molecules on Au(111) have shown that the underlying herringbone reconstruction of the gold surface can influence the molecular ordering. nih.govresearchgate.net

Intermolecular Interactions: The bipyridine units can participate in intermolecular hydrogen bonding or π-π stacking interactions, leading to the formation of well-defined two-dimensional networks. The specific arrangement will be a delicate balance of these forces. Studies on the adsorption of bipyridine compounds on gold surfaces have indicated that the nitrogen atoms play a key role in the adsorption process. mpg.de

Scanning Tunneling Spectroscopy (STS):

STS provides information about the electronic structure of the adsorbed molecules. By measuring the differential conductance (dI/dV) as a function of the sample bias, one can map the occupied and unoccupied molecular orbitals.

HOMO-LUMO Gap: STS measurements can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the adsorbed this compound. This provides an estimate of the electronic band gap of the molecule on the surface.

Spatial Mapping of Orbitals: By acquiring dI/dV maps at specific energies corresponding to molecular orbitals, it is possible to visualize the spatial distribution of these orbitals across the molecule. For this compound, one would expect the HOMO and LUMO to be delocalized over the π-conjugated system of the pyrene core and the bipyridine ligands. STS studies on metalloporphyrin molecules on Au(111) have successfully mapped the local density of states, correlating them with calculated molecular orbitals. aps.org

The following table summarizes the expected findings from an STM/STS study of this compound on a conductive substrate.

Technique Expected Observation Interpretation
STMOrdered 2D molecular arraysSelf-assembly driven by intermolecular and molecule-substrate interactions.
STMHigh-resolution images of individual moleculesDetermination of adsorption geometry (e.g., planar orientation of the pyrene core).
STSPeaks in the dI/dV spectraIdentification of HOMO and LUMO energy levels.
STS (dI/dV maps)Spatially resolved electronic statesVisualization of the spatial distribution of molecular orbitals.

The advanced characterization of this compound through mass spectrometry and scanning probe microscopy provides a comprehensive understanding of its molecular and electronic properties. While specific experimental data for this compound is limited, the analysis of related systems offers a robust framework for predicting its behavior and guiding future research.

Photophysical Phenomena and Excited State Dynamics of 1,6 Bis 2,2 Bipyridine 4 Yl Pyrene Systems

Fluorescence Emission Characteristics

The fluorescence of 1,6-Bis(2,2'-bipyridine-4-yl)pyrene is governed by the electronic interplay between the pyrene (B120774) core, which acts as a potent fluorophore and electron donor, and the two 2,2'-bipyridine (B1663995) units, which function as electron acceptors and metal-coordinating ligands.

Solvatochromism and Environmental Effects on Emission

The emission properties of pyrene-bipyridine systems are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.netmdpi.com For this compound, a significant red-shift in the fluorescence emission maximum is expected as the polarity of the solvent increases. This behavior is a strong indicator of a more polar excited state compared to the ground state, which is characteristic of molecules undergoing intramolecular charge transfer upon excitation. researchgate.net

In nonpolar solvents, the emission is anticipated to be a structured, locally-excited (LE) fluorescence characteristic of the pyrene moiety. As solvent polarity increases, the charge transfer state is stabilized, leading to a broader, structureless, and red-shifted emission band. rsc.orgnih.gov The coordination of metal ions to the bipyridine units can further amplify this effect, enhancing the charge transfer character and leading to even more pronounced solvatochromic shifts. rsc.orgnih.gov

Table 1: Expected Solvatochromic Shift in Emission of this compound (Note: Data is representative of similar pyrene-bipyridine systems and illustrates the expected trend.)

SolventPolarity (ET(30))Expected Emission Maximum (nm)
Hexane (B92381)31.0~400-420 (Structured)
Toluene33.9~410-430 (Structured)
Dichloromethane40.7~450-480 (Broad)
Acetonitrile45.6~500-550 (Broad)
Dimethyl Sulfoxide45.1~520-570 (Broad)

Intramolecular Charge Transfer (ICT) in Excited States

Upon photoexcitation, this compound is expected to exhibit intramolecular charge transfer (ICT) from the electron-rich pyrene core to the electron-accepting bipyridine moieties. rsc.orgosti.gov This process is fundamental to its photophysical behavior. researchgate.net

In the ground state, there is limited electronic communication between the pyrene and bipyridine units. Following absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the pyrene, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the bipyridine units. nih.gov This creates a charge-separated excited state (D+–π–A−).

The efficiency and character of this ICT can be influenced by several factors:

Solvent Polarity : Polar solvents stabilize the charge-separated state, making the ICT process more favorable and often leading to the observation of a distinct ICT emission band. researchgate.netresearchsquare.com

Metal Coordination : The coordination of a Lewis acidic metal ion (e.g., Zn²⁺) to the bipyridine nitrogen atoms enhances their electron-accepting character, promoting a more efficient and pronounced ICT. rsc.orgnih.govnih.gov This results in a significant red-shift of the emission and can quench the locally-excited pyrene fluorescence. rsc.org

In some pyrene derivatives, structural changes can accompany ICT, leading to a twisted intramolecular charge transfer (TICT) state. researchgate.netresearchsquare.com This involves a rotation around the bond connecting the donor and acceptor groups, which can further stabilize the charge separation. researchgate.net

Excimer Formation and Dissociation Dynamics

Pyrene and its derivatives are well-known for their ability to form excimers—excited-state dimers—which are characterized by a broad, structureless, and significantly red-shifted emission band, typically around 470-500 nm. capes.gov.br This phenomenon arises from the interaction of an excited pyrene molecule with a ground-state molecule. rsc.org

For this compound, excimer formation is expected to be an intermolecular process, dependent on the concentration of the compound. At low concentrations, monomer emission from isolated molecules will dominate. As the concentration increases, the probability of an excited molecule encountering a ground-state molecule within the fluorescence lifetime rises, leading to the appearance of the excimer emission band.

The key factors influencing excimer formation are:

Concentration : Higher concentrations favor excimer formation.

Molecular Stacking : The efficiency of excimer formation is highly dependent on the degree of π–π overlap between the pyrene cores of adjacent molecules. rsc.org

Environment : In solid-state films or crystals, the molecular packing directly dictates the propensity for excimer formation. rsc.org In solution, the dynamics are governed by diffusion.

The formation of excimers can compete with other deactivation pathways of the excited state, such as ICT and fluorescence from the monomer. capes.gov.br

Phosphorescence and Triplet State Investigations

Following intersystem crossing (ISC) from the singlet excited state, a triplet excited state can be populated. In pyrene-bipyridine systems, this triplet state is typically localized on the pyrene moiety (a ³π,π* state). rsc.org

The phosphorescence from this pyrene-like triplet state is generally weak at room temperature due to quenching by molecular oxygen and other non-radiative decay processes. However, it can often be observed in rigid matrices at low temperatures (e.g., 77 K), where these quenching pathways are minimized. The emission is expected to be structured, similar to the phosphorescence of pyrene itself.

The presence of a heavy atom, for instance, through the coordination of a metal like platinum(II) or iridium(III) to the bipyridine units, can significantly enhance the rate of intersystem crossing via the heavy-atom effect. rsc.orgmdpi.com This would lead to a higher quantum yield of triplet state formation and potentially observable phosphorescence even at room temperature. mdpi.comchemrxiv.org In such complexes, the triplet state may have mixed metal-to-ligand charge transfer (MLCT) and intraligand (IL) character. nih.gov

Excited State Absorption Spectroscopy

Excited state absorption spectroscopy is a powerful tool for directly observing the transient species formed after photoexcitation, such as excited singlet states, triplet states, and radical ions from charge transfer.

Nanosecond Transient Absorption Spectroscopy

Nanosecond transient absorption spectroscopy is particularly well-suited for studying the longer-lived excited states of this compound. rsc.orgrsc.org Based on studies of analogous systems, the following transient species are expected to be observed:

Pyrene Triplet State (³Py)*: A prominent transient absorption band characteristic of the pyrene triplet-triplet absorption would be expected, typically appearing around 415 nm. nih.gov The decay of this species would occur on the microsecond timescale in the absence of quenchers.

Radical Ions from ICT : In polar solvents where ICT is efficient, the transient absorption spectrum would show the characteristic absorption bands of the pyrene radical cation (Py•⁺) and the bipyridine radical anion (bpy•⁻). nih.gov The pyrene radical cation has a known absorption maximum near 450 nm. nih.gov The bipyridine radical anion absorbs in the near-UV and visible regions. The decay of these radical ion signals would correspond to the charge recombination process to return to the ground state.

By analyzing the kinetics of the rise and decay of these transient signals at different wavelengths, it is possible to map out the dynamics of the excited state processes, including intersystem crossing to the triplet manifold and the decay of the charge transfer state. rsc.orgnih.gov

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption (TA) spectroscopy is a powerful technique to probe the dynamics of short-lived excited states on femtosecond to nanosecond timescales. For systems based on pyrene-bipyridine ligands, TA spectroscopy provides crucial insights into the formation, evolution, and decay of various excited species, including locally excited states, charge-transfer states, and triplet states.

While specific ultrafast transient absorption data for the free this compound ligand is not extensively documented in the reviewed literature, studies on closely related pyrene-bipyridine dyads and their metal complexes offer significant understanding. For instance, in pyrene-(2,2′-bipyridine) dyads connected by an ethynylene linker, excitation of the pyrene unit is followed by rapid dynamics. In nonpolar solvents, the spectra are dominated by the pyrene-like π,π* excited state, while in polar solvents, an intramolecular charge-transfer (ICT) state is formed. nih.gov This ICT state is characterized by a broad absorption and is relatively long-lived in acetonitrile, eventually decaying to form the pyrene-like triplet state. nih.gov

In metal complexes, the transient absorption spectra become more complex due to the involvement of metal-centered and charge-transfer states. For example, in Ru(II) complexes with a related 1,6-bis-(4-(2,2'-bipyrid-yl)-pyrene) ligand, excitation into the metal-to-ligand charge transfer (MLCT) band or the pyrene-centered π-π* transition leads to a complex series of events. rsc.org Transient absorption spectra of such complexes reveal features that are not characteristic of either the parent 3MLCT or 3(π-π*) states, suggesting the formation of a new excited state, possibly an intraligand charge transfer (ILCT) state or a state with mixed character. rsc.org The kinetics of these processes are often multi-exponential, reflecting the presence of multiple, interacting excited states.

Table 1: Transient Absorption Data for a Related Ru(II) Complex with a 1,6-bis-(4-(2,2'-bipyrid-yl)-pyrene) Ligand

Wavelength (nm)AssignmentLifetime (τ)Reference
~400 nmNew absorption band (pyrene(π) to bpy(π*) ILCT)- rsc.org
-3MLCT emission130 µs (in degassed DMSO) rsc.org

Note: This data is for the complex [(bpy)2Ru]2(bpb)4+, where bpb is 1,6-bis-(4-(2,2'-bipyrid-yl)-pyrene), a closely related isomer of the title compound.

Intramolecular Energy Transfer Processes

The close proximity of the pyrene donor and bipyridine acceptor units within the this compound framework facilitates efficient intramolecular energy transfer. These processes are fundamental to the photophysical behavior of the molecule and its potential applications in areas such as light-harvesting and photocatalysis.

Metal-to-Ligand Charge Transfer (MLCT) Interactions

Upon coordination to a suitable metal center, such as Ru(II) or Re(I), the bipyridine moieties of this compound can participate in Metal-to-Ligand Charge Transfer (MLCT) transitions. rsc.org In these transitions, absorption of a photon promotes an electron from a metal-centered d-orbital to a π* orbital of the bipyridine ligand.

The energy of the MLCT state is sensitive to the solvent polarity and the nature of the metal and other ligands in the coordination sphere. nih.gov In Ru(II) polypyridyl complexes, the 3MLCT state is often the lowest-energy excited state and is typically emissive, exhibiting phosphorescence. acs.org However, in complexes of 1,6-bis-(4-(2,2'-bipyrid-yl)-pyrene), the pyrene-localized 3(π-π*) state can lie close in energy to the 3MLCT state. rsc.org This proximity can lead to an equilibrium between the two states, significantly influencing the excited-state lifetime and emission properties. rsc.org The emission from such complexes is often red-shifted compared to analogous complexes without the pyrene moiety, and they can exhibit remarkably long lifetimes, on the order of microseconds. rsc.org

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor chromophore to a ground-state acceptor chromophore through dipole-dipole coupling. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov

In the context of this compound systems, the pyrene unit can act as an energy donor, and a metal complex formed at the bipyridine sites can act as an acceptor (or vice versa). Efficient singlet-singlet energy transfer from the pyrene-localized excited state to the metal-based chromophore has been observed in related systems. rsc.org The rate and efficiency of FRET can be modulated by the choice of metal ion and the solvent environment. In some cases, the energy transfer process can be switched "on" or "off" by external stimuli.

Influence of External Factors on Photophysical Behavior

The photophysical properties of this compound and its derivatives are significantly influenced by their surrounding environment. Factors such as solvent polarity, the presence of metal ions, and pH can alter the energies of the ground and excited states, thereby affecting absorption and emission spectra, quantum yields, and excited-state lifetimes.

Solvent Polarity: The polarity of the solvent can have a profound effect on the photophysics, particularly when charge-transfer states are involved. nih.gov In pyrene-bipyridine dyads, increasing solvent polarity can stabilize the intramolecular charge-transfer (ICT) state, leading to a red-shift in the emission and a decrease in the fluorescence quantum yield of the pyrene-like emission. nih.govacadiau.ca In some cases, the pyrene-like fluorescence can be completely quenched in polar solvents. nih.gov For metal complexes, solvent polarity can influence the energy of the MLCT state, with more polar solvents generally leading to a red-shift in the emission. rsc.org

Metal Ion Coordination: The coordination of metal ions to the bipyridine units is the most significant external factor influencing the photophysical behavior. As discussed in the context of MLCT, metal coordination introduces new, low-energy excited states that can dramatically alter the deactivation pathways of the pyrene-localized excited state. nih.gov This can lead to quenching of the pyrene fluorescence and the appearance of new, long-lived emission from the metal complex. The nature of the metal ion (e.g., Ru(II), Re(I), Pt(II)) will determine the specific properties of the resulting complex. nih.govrsc.org

pH: In systems where protonatable sites are present, pH can also modulate the photophysical properties. While the core this compound is not strongly acidic or basic, modifications to the ligand or the coordination of metal aqua complexes could introduce pH sensitivity. Protonation or deprotonation can alter the electronic properties of the ligands and the metal center, thereby affecting the energies of the excited states and the rates of non-radiative decay processes.

Electrochemical Behavior and Redox Processes of 1,6 Bis 2,2 Bipyridine 4 Yl Pyrene

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful tool to probe the redox properties of molecules. For 1,6-Bis(2,2'-bipyridine-4-yl)pyrene, a CV experiment would reveal a series of electron transfer processes corresponding to the oxidation of the pyrene (B120774) core and the reduction of the bipyridine moieties.

The oxidation of this compound is expected to be centered on the electron-rich pyrene core. Pyrene itself is known to undergo reversible one-electron oxidation to form a radical cation. In this compound, the pyrene unit acts as the primary electron donor. The presence of the bipyridine substituents can influence the oxidation potential. Depending on the electronic coupling between the pyrene and bipyridine units, the oxidation potential may be shifted compared to unsubstituted pyrene.

In a typical cyclic voltammogram, one would expect to observe at least one reversible or quasi-reversible oxidation wave corresponding to the formation of the pyrene radical cation. Further oxidation to a dication might be possible at higher potentials, though this process is often irreversible. The stability of the oxidized species is a crucial factor, with delocalization of the positive charge across the large aromatic system contributing to its persistence.

The reduction processes of this compound are associated with the electron-accepting 2,2'-bipyridine (B1663995) units. Bipyridine and its derivatives are known to undergo successive one-electron reductions to form a radical anion and then a dianion. utexas.edu Since the molecule contains two bipyridine units, multiple reduction waves are anticipated in its cyclic voltammogram.

The first reduction would involve the acceptance of an electron by one of the bipyridine moieties, forming a radical anion. The potential at which this occurs is influenced by the substituent on the bipyridine ring. The pyrene core, being an electron-donating group, would slightly increase the electron density on the bipyridine units, potentially making the reduction slightly more difficult (shifting the potential to more negative values) compared to an unsubstituted bipyridine. The two bipyridine units might be reduced at very similar or identical potentials, leading to a single, two-electron wave or two closely spaced one-electron waves. The interaction between the two bipyridine units through the pyrene bridge will determine the separation of these reduction potentials. If the electronic communication is significant, the reduction of the second bipyridine unit will be affected by the negative charge already present on the molecule.

Anticipated Redox Potentials for this compound
ProcessDescriptionExpected Potential Range (vs. Fc/Fc+)Reversibility
Oxidation 1Pyrene → Pyrene•++0.8 to +1.2 VReversible/Quasi-reversible
Reduction 1Bipyridine → Bipyridine•--1.5 to -2.0 VReversible
Reduction 2Bipyridine•- → Bipyridine2--2.0 to -2.5 VOften Reversible

Note: The potential values in the table are estimates based on related pyrene and bipyridine compounds and can vary depending on the solvent, electrolyte, and working electrode used in the experiment.

Electron Transfer Mechanisms within the Conjugated System

The pyrene bridge in this compound is not merely a structural linker but an active component in mediating electron transfer between the two bipyridine termini. Upon photoexcitation, it is plausible that an intramolecular charge transfer (ICT) can occur, where an electron is promoted from the pyrene donor to one of the bipyridine acceptors. rsc.org The efficiency of this ICT is highly dependent on the solvent polarity and the dihedral angle between the pyrene and bipyridine rings. rsc.org

In the context of electrochemical reduction, once one bipyridine unit is reduced to a radical anion, the question arises as to whether the unpaired electron is localized on that specific bipyridine or delocalized over the entire π-system, including the pyrene and the second bipyridine. Spectroelectrochemical studies, which combine electrochemistry with spectroscopy (e.g., UV-Vis-NIR, EPR), would be instrumental in characterizing the nature of the radical anion and dianion species. The degree of delocalization impacts the stability and reactivity of the reduced forms. For similar donor-acceptor systems, it has been shown that the electronic coupling through the bridge plays a critical role. nih.gov

Redox Property Tuning through Structural Modification

The electrochemical properties of this compound can be systematically tuned through chemical modifications.

Following a comprehensive search for scientific literature, it has been determined that there is no available information regarding the supramolecular architectures, self-assembly processes, host-guest chemistry, or metal-ligand coordination of the specific chemical compound This compound .

The performed searches for this compound in combination with key terms such as "supramolecular chemistry," "host-guest chemistry," "inclusion complexes," "metal-ligand coordination," "metallosupramolecular assemblies," and "metal-organic macrocycles" did not yield any relevant results.

This suggests that the compound may be a novel molecule that has not yet been synthesized or that its properties related to the requested topics have not been investigated or reported in the accessible scientific literature. While research exists for related structures, such as other pyrene-bridged ligands with different coordinating units (e.g., pyridyl or phenanthroline) or other bipyridine-containing systems with different bridging scaffolds, no data was found specifically for this compound.

Therefore, the requested article, with its detailed outline on the supramolecular and coordination chemistry of this compound, cannot be generated at this time due to the absence of the necessary scientific data.

Supramolecular Architectures and Self Assembly Processes

Non-Covalent Interactions in Self-Assembly

The spontaneous organization of 1,6-Bis(2,2'-bipyridine-4-yl)pyrene into complex superstructures is primarily driven by a combination of non-covalent interactions. These weak, yet collectively significant, forces dictate the orientation and packing of the molecules, leading to the formation of stable and intricate assemblies. The interplay between π-π stacking, hydrogen bonding, and surface-induced chirality are central to this process.

π-π Stacking Interactions

The extensive aromatic system of the pyrene (B120774) core in this compound is the primary driver for significant π-π stacking interactions. These interactions are a crucial factor in the formation of stable supramolecular structures. rsc.org The planar nature of the pyrene moiety allows for close, face-to-face stacking, which minimizes the system's energy and promotes the formation of one-dimensional columnar structures or two-dimensional sheets. nih.gov

Table 1: Representative Parameters for π-π Stacking Interactions in Pyrene-Based Systems

ParameterTypical Value RangeSignificance
Interplanar Distance3.3 - 3.8 ÅIndicates the closeness of stacked aromatic rings.
Centroid-to-Centroid Distance3.5 - 4.5 ÅMeasures the distance between the centers of two stacked rings. nih.gov
Shift Angle0 - 20°Describes the lateral displacement between stacked rings.

Hydrogen Bonding Networks

While π-π stacking governs the primary assembly, hydrogen bonding involving the nitrogen atoms of the bipyridine units can provide directionality and additional stability to the supramolecular architectures of this compound. xjtlu.edu.cnrsc.org In the presence of suitable hydrogen bond donors, such as solvent molecules or co-crystallizing agents, the lone pairs on the pyridine (B92270) nitrogen atoms can act as acceptors, forming intricate hydrogen-bonding networks. rsc.orgnih.gov

These networks can link adjacent molecular stacks or layers, creating robust two-dimensional or three-dimensional structures. nih.gov The formation of these hydrogen bonds can be competitive with metal coordination, but in the absence of metal ions, they play a crucial role in the self-organization of the molecules. rsc.org The interplay between π-stacking and hydrogen bonding is a key feature of cooperative self-assembly, where the combination of these interactions leads to more stable and well-defined structures than either interaction could achieve alone. nih.gov

Chirality Induction upon Surface Adsorption

The this compound molecule is prochiral, meaning it is achiral in solution but can become chiral upon confinement to a two-dimensional surface. researchgate.net This phenomenon, known as surface-induced chirality, arises from the loss of a plane of symmetry when the molecule adsorbs onto a solid substrate. The interaction with the surface restricts the conformational freedom of the molecule, forcing the bipyridine units to adopt a specific, non-planar orientation relative to the pyrene core, resulting in two enantiomeric surface-adsorbed forms. researchgate.netucr.edu

This induced chirality can lead to the formation of homochiral domains on the surface, where molecules of the same handedness self-assemble into ordered arrays. researchgate.net The ability to create large-scale chiral surfaces from achiral building blocks is of significant interest for applications in enantioselective catalysis and sensing. rsc.orgrsc.org The specific chiral conformation adopted can often be influenced by the underlying symmetry of the substrate and the deposition conditions.

Fabrication of Ordered Supramolecular Structures

The controlled self-assembly of this compound on surfaces allows for the bottom-up fabrication of highly ordered and functional supramolecular structures, such as two-dimensional porous networks and organized thin films.

Two-Dimensional Porous Networks

The rigid, angular geometry of this compound, combined with the directional nature of its non-covalent interactions, makes it an excellent candidate for the formation of two-dimensional (2D) porous networks on solid surfaces. researchgate.net These networks are characterized by regularly repeating voids or pores at the nanoscale. The size and shape of these pores can be tuned by the molecular design and the self-assembly conditions.

The formation of such networks often involves the interplay of π-π stacking between the pyrene cores and hydrogen bonding or other directional interactions between the bipyridine units. rsc.org For instance, the bipyridine moieties can act as nodes, connecting adjacent molecules to form a stable, extended lattice. The resulting porous structures have potential applications in molecular sieving, gas storage, and as templates for the controlled deposition of guest molecules.

Table 2: Typical Characteristics of 2D Porous Networks Formed by Pyrene-Bipyridine Analogs

PropertyDescriptionPotential Application
Pore SizeNanometer-scale dimensions, tunable by molecular design.Molecular Sieving, Guest-Host Chemistry
Network SymmetryCan exhibit various symmetries (e.g., hexagonal, square) depending on molecular geometry and substrate.Templated Growth of Nanomaterials
Domain SizeCan range from nanometers to micrometers, indicating the degree of long-range order.Advanced Electronics, Catalysis

Thin Film Formation and Organization

The deposition of this compound onto substrates can lead to the formation of highly organized thin films. The structure and morphology of these films are dictated by the balance between molecule-molecule and molecule-substrate interactions. Techniques such as drop-casting, spin-coating, or vacuum deposition can be employed to create these films.

Within these thin films, the molecules can adopt various packing arrangements, including edge-on or face-on orientations relative to the substrate. The specific orientation is influenced by the nature of the substrate and the processing conditions. The self-assembly into well-ordered domains within the thin film can lead to anisotropic optical and electronic properties, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors. rsc.org The ability to control the molecular organization within the film is crucial for optimizing device performance.

Applications in Advanced Functional Materials

Organic Optoelectronic Materials

The fusion of the electron-rich pyrene (B120774) core with electron-deficient pyridine-based ligands makes pyrene-bipyridine structures promising candidates for various organic optoelectronic devices. The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage in this domain. acs.orgresearchgate.net

Components in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives have been extensively investigated for their use in OLEDs, serving as both charge-transporting and light-emitting components. uky.edumdpi.com The introduction of bipyridine moieties can further enhance their performance by modifying their electronic characteristics and intermolecular interactions.

Pyrene-pyridine integrated systems have demonstrated significant potential as hole-transporting materials in OLEDs. acs.orgnih.gov These materials exhibit good thermal stability and suitable HOMO/LUMO energy levels for efficient hole injection from the anode and transport to the emissive layer. acs.orgnih.gov For instance, a series of functional pyridine-appended pyrene derivatives have been synthesized and shown to act as effective HTMs. acs.orgnih.gov The design of these molecules, where pyrene acts as a donor and pyridine (B92270) as an acceptor, allows for the tuning of their properties. nih.gov Research has shown that devices incorporating these pyrene-pyridine based HTMs can achieve high luminance and stable performance with low efficiency roll-off. acs.orgnih.gov

Table 1: Performance of OLEDs with Pyrene-Pyridine based Hole-Transporting Materials

HTM DesignationMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
Py-Br1730022.49
Py-Me---
Py-03---

Data extracted from studies on functional pyridine-appended pyrene derivatives as HTMs. acs.orgnih.gov

The inherent high fluorescence quantum yield of the pyrene core makes its derivatives attractive as emitters in OLEDs. nih.govresearchgate.net By functionalizing the pyrene core at the 1,6-positions with aryl groups, including those containing pyridine, it is possible to develop efficient blue light-emitting materials. researchgate.net The substitution pattern on the pyrene ring significantly influences the photophysical properties. nih.gov Specifically, 1,6-disubstituted pyrenes have shown promise, with some derivatives exhibiting near-unity emission quantum yields in solution. nih.gov

Pyrene-based emitters can, however, suffer from aggregation-caused quenching (ACQ) in the solid state, which can be mitigated by introducing bulky substituents to disrupt intermolecular interactions. mdpi.comrsc.org The development of pyrene-based emitters with aggregation-induced emission (AIE) characteristics is another strategy to achieve high performance in the solid state. rsc.org

Table 2: Electroluminescence Performance of a Blue OLED with a Pyrene-based Emitter

EmitterMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (%)
Py-TPE157507.346.403.19

Performance of a non-doped OLED using a pyrene-tetraphenylethylene (Py-TPE) AIEgen as the emitter. rsc.org

Elements in Organic Photovoltaics (OPVs)

While direct applications of 1,6-Bis(2,2'-bipyridine-4-yl)pyrene in OPVs are not extensively documented, the constituent components suggest potential utility. Pyrene derivatives have been explored for use in organic solar cells to enhance light absorption in the visible region. uky.edu The broad absorption and tunable electronic levels of pyrene-based materials make them suitable as either donor or acceptor components in bulk heterojunction solar cells. rsc.org The incorporation of bipyridine units could further modify the electronic properties to better align with other materials in the photovoltaic device.

Dye-Sensitized Solar Cells (DSSCs) Components

Pyrene-based organic dyes have been synthesized and investigated as sensitizers in DSSCs. researchgate.net These dyes typically feature a donor-π-acceptor (D-π-A) structure, where the pyrene moiety can act as the π-bridge or part of the donor system. The introduction of bipyridine as an anchoring group to the semiconductor (e.g., TiO2) surface is a well-established strategy in DSSC design. google.com Therefore, a molecule like this compound, which contains both a photoactive pyrene core and bipyridine anchoring groups, has the foundational elements of a potentially effective DSSC dye. The pyrene core would be responsible for light harvesting, while the bipyridine units would ensure efficient electron injection into the semiconductor's conduction band.

Chemosensing and Biosensing Platforms

The combination of the fluorescent pyrene unit and the metal-coordinating bipyridine ligand makes this compound and its analogs excellent candidates for chemosensors and biosensors. rsc.org The fluorescence of the pyrene moiety is highly sensitive to its local environment, and the binding of an analyte to the bipyridine sites can induce a measurable change in the fluorescence signal. rsc.org

Pyrene-based fluorescent probes are widely used for the detection of metal ions, anions, and neutral molecules. rsc.org The bipyridine unit is a well-known chelator for a variety of metal ions. Pyrene-bipyridine systems have been specifically developed as "turn-on" or "turn-off" fluorescent sensors for cations like Cu²⁺, Fe²⁺, Fe³⁺, Bi³⁺, and Al³⁺. nih.govmdpi.comnih.gov For instance, a pyrene-appended bipyridine hydrazone ligand was shown to selectively detect Cu²⁺ ions with a low detection limit and was even applicable for bioimaging in living cells. rsc.org The binding of the metal ion to the bipyridine moiety alters the electronic properties of the molecule, leading to a change in the fluorescence emission of the pyrene, such as quenching or enhancement. nih.govrsc.org

Beyond small ions, pyrene derivatives are also utilized as fluorescent probes for biomolecules like DNA, RNA, and proteins. nih.govnih.gov The large, hydrophobic surface of the pyrene unit can facilitate intercalation into DNA or RNA or binding to hydrophobic pockets in proteins. nih.gov The bipyridine units can provide additional binding interactions or a site for further functionalization. The sensitive nature of pyrene's fluorescence can report on changes in protein conformation. nih.govnih.gov

Fluorescent Turn-On/Turn-Off Sensing Mechanisms

No specific data is available for the fluorescent sensing mechanisms of this compound. Research on analogous pyrene-bipyridine systems shows that fluorescence sensing often relies on mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or excimer formation. In these systems, the bipyridine units act as ion-binding sites (chelators), and the pyrene acts as the fluorophore. The binding of a metal ion to the bipyridine moiety can modulate the electronic properties of the molecule, leading to either quenching ("turn-off") or enhancement ("turn-on") of the pyrene fluorescence. For instance, a pyrene-appended bipyridine hydrazone ligand was shown to act as a "turn-on" sensor for Cu²⁺. rsc.orgresearchgate.net

Selective Metal Ion Detection

There is no specific information on the selective metal ion detection capabilities of this compound. The selectivity of such sensors is determined by the nature of the binding pocket created by the chelating ligands. The dual bipyridine sites in the target molecule suggest a potential for coordinating with various transition metal ions. Studies on similar molecules have demonstrated selectivity for ions such as Cu²⁺, Sn²⁺, and Zn²⁺. rsc.orgmdpi.comnih.gov The specific geometry and rigidity of the 1,6-disubstituted pyrene core would theoretically influence which metal ions could be effectively and selectively bound, but experimental data is required for confirmation.

Sensor Response and Reproducibility

Without experimental studies, details on the sensor response, such as detection limits, binding constants, and reproducibility for this compound, are unavailable. For related pyrene-based bipyridine sensors, these parameters have been quantified. For example, a pyrene imine dimer sensor exhibited detection limits of 1.61 × 10⁻⁵ M for Sn²⁺ and 4.73 × 10⁻⁵ M for Cu²⁺. mdpi.com Another sensor for Cu²⁺ reported high sensitivity and good reproducibility under physiological conditions. rsc.orgresearchgate.net

Catalytic Applications

Carbon Dioxide Reduction Catalysis

No studies were found that specifically investigate this compound as a ligand for carbon dioxide reduction catalysis. However, the bipyridine moieties are well-known coordinating ligands in catalysts for CO₂ reduction, typically with metals like Rhenium (Re) and Manganese (Mn). escholarship.orgrsc.orgnih.gov In such catalytic systems, the pyrene unit, if present, often serves a secondary role, such as enhancing light absorption or anchoring the catalyst to an electrode surface. acs.orgrsc.org For example, a Mn(bipyridine)-pyrene catalyst was immobilized on carbon nanotubes for the electrocatalytic reduction of CO₂ to CO. acs.org The specific 1,6-bis(bipyridine) substitution pattern would create a unique ligand environment, but its effect on catalytic activity and selectivity remains unstudied.

General Catalytic Activity within Coordination Complexes

While the bipyridine unit is a staple in coordination chemistry and catalysis, no data exists on the general catalytic activity of complexes formed specifically with this compound. The ligand's rigid, extended π-system and specific bite angle could lead to novel catalytic properties when complexed with various metals, but this is speculative without experimental evidence.

Functional Polymeric Materials

There is no available literature on the use of this compound as a monomer for creating functional polymeric materials. The molecule's structure, featuring two outward-facing bipyridine units on a rigid pyrene linker, makes it a suitable candidate for acting as an "expanded ligand" or a building block for coordination polymers. researchgate.netrsc.org In such materials, the bipyridine units could coordinate to metal centers, forming one-, two-, or three-dimensional networks. mdpi.comnih.gov The properties of these hypothetical polymers, such as porosity, luminescence, or catalytic activity, would depend on the chosen metal ion and the resulting network topology, but no such materials based on this specific ligand have been reported.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometries, electronic properties, and reactivity of molecules.

In its ground state, 1,6-Bis(2,2'-bipyridine-4-yl)pyrene is a large, π-conjugated system. The electronic structure is characterized by the distinct properties of its pyrene (B120774) core and its two 2,2'-bipyridine (B1663995) (bpy) arms. The pyrene unit is an electron-rich aromatic hydrocarbon, while the bipyridine units are known electron-accepting ligands. The linkage of these fragments at the 1 and 6 positions of the pyrene creates an extended π-system.

DFT calculations on related structures, such as pyrenyl-substituted terpyridine and bipyridine metal complexes, support the view that the highest occupied molecular orbitals (HOMOs) are typically localized on the electron-rich pyrene chromophore, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly centered on the bipyridine units. nih.govacs.org This separation of frontier orbitals suggests a ground-state electronic structure primed for intramolecular charge transfer (ICT) upon excitation. The structural features, particularly the C-C bond length within the bipyridine units, can be a strong indicator of the ligand's redox state in metal complexes, a principle that can be extended to the free ligand to understand its electronic distribution. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The HOMO and LUMO are the most important orbitals in this context. For this compound, the FMOs are expected to be a hybrid of the orbitals from the pyrene and bipyridine fragments.

Highest Occupied Molecular Orbital (HOMO): Consistent with the ground-state analysis, the HOMO is predicted to have significant electron density on the pyrene core. Studies on various pyrene derivatives show that the HOMO energy level is sensitive to substitution, but the characteristic π-system of pyrene dominates its character. nih.govelsevierpure.comresearchgate.net

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be localized on the π-accepting 2,2'-bipyridine moieties. The nitrogen atoms in the pyridine (B92270) rings lower the energy of the π* orbitals, making them the primary location for accepting electrons. DFT studies on bipyridine derivatives confirm that the LUMOs are distributed over the pyridine rings. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic excitation energy and chemical reactivity. For this compound, this gap is expected to correspond to a π → π* transition with significant charge-transfer character, from the pyrene (donor) to the bipyridines (acceptor). The magnitude of the gap would be influenced by the dihedral angle between the pyrene and bipyridine planes, affecting the degree of π-conjugation.

Table 1: Representative Frontier Molecular Orbital Energies from DFT calculations on related Pyrene and Bipyridine derivatives.
CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
PyreneB3LYP/6-311G**-5.78-1.943.84 researchgate.net
2,2'-BipyridineLC-BLYP-7.21-0.796.42 researchgate.net
[ReCl(CO)₃(4'-(1-pyrenyl)-terpy-κ²N)]DFT/TD-DFT-5.35-2.992.36 nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) Studies

TD-DFT is the primary computational method for studying the properties of electronically excited states, allowing for the prediction and interpretation of UV-visible absorption and emission spectra.

For this compound, TD-DFT calculations would predict several low-lying excited states. The nature of these transitions is key to understanding the molecule's photophysical behavior.

π-π Transitions:* The lowest energy electronic transitions are expected to be dominated by π-π* transitions. These can be localized on the pyrene core (similar to the well-known ¹Lₐ and ¹Lₑ bands of pyrene) or on the bipyridine units. researchgate.netnih.gov

Intramolecular Charge Transfer (ICT): Given the donor-acceptor architecture, significant ICT transitions from the pyrene HOMO to the bipyridine LUMO are anticipated. nih.gov The attachment of an electron-rich pyrenyl group to a bipyridine-containing scaffold has been shown to result in a noticeable red-shift in absorption spectra due to the contribution of these ILCT transitions. nih.govacs.org These states are often characterized by a large change in dipole moment upon excitation.

Femtosecond transient absorption studies on related pyrenyl-terpyridine complexes have helped to map the deactivation pathways following light excitation, revealing the interplay between locally excited (³IL_pyrene) and charge-transfer (³MLCT/³ILCT) states. nih.gov A similar interplay would be expected for the free ligand, governing its fluorescence and non-radiative decay channels.

TD-DFT calculations can generate theoretical absorption and emission spectra that can be compared with experimental data.

Absorption Spectrum: The predicted absorption spectrum of this compound would likely show intense bands in the UV region, corresponding to the allowed π-π* transitions of the pyrene chromophore. Additional, lower-energy bands corresponding to the ICT transitions may extend into the visible region. The calculated absorption spectrum for a rhenium complex with a 1-pyrenyl-terpyridine ligand showed that the visible part of the spectrum is a combination of intraligand charge-transfer and metal-to-ligand charge transfer transitions. acs.org

Emission Spectrum: The emission properties are governed by the nature of the lowest singlet excited state (S₁). For many pyrene derivatives, a characteristic structured vibronic emission is observed, originating from a locally excited state on the pyrene core. However, in donor-acceptor systems, a broad, structureless, and red-shifted emission from an ICT state can also occur, particularly in polar solvents that stabilize the charge-separated excited state. The competition between these emissive states would define the fluorescence spectrum of this compound.

Table 2: Predicted Spectroscopic Properties based on TD-DFT and Experimental Data from Related Compounds.
Compound/SystemAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Transition AssignmentReference
Pyrene~335~375, 385, 395π→π* (¹Lₐ, ¹Lₑ) nih.gov
[Ir(ppy)₂(4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine)]PF₆~330, ~400 (shoulders)562¹LLCT (π→π), MLCT researchgate.net
Pyrene derivatives with imine functionality315, 395, 420Not specifiedπ→π, n→π* nih.gov

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a large, planar molecule like this compound, MD is an ideal tool for investigating its role in forming larger supramolecular structures.

The planar, aromatic surfaces of both the pyrene and bipyridine units make this molecule highly susceptible to non-covalent interactions, particularly π-π stacking. These interactions are fundamental to the self-assembly of many polypyridyl and polyaromatic systems in solution and the solid state. nih.govresearchgate.netresearchgate.net

MD simulations can be employed to:

Model Aggregation: Simulate the aggregation behavior of the molecule in different solvents to understand how π-π stacking leads to the formation of dimers, oligomers, or larger aggregates. nih.gov

Study Host-Guest Chemistry: Investigate the inclusion of the molecule within host systems like cyclodextrins or protein cavities. Simulations on related pyrene derivatives have been used to predict binding modes and affinities with proteins like bovine serum albumin, highlighting the importance of hydrophobic and π-stacking interactions. nih.gov

Simulate Crystal Packing: Predict the solid-state packing of the molecule, which is often governed by a combination of π-π stacking and weaker C-H···N or C-H···π hydrogen bonds. This is crucial for designing crystalline materials with specific electronic or photophysical properties. Ditopic bis-pyrazolylpyridine ligands, for example, are known to form dimers via π-π interactions in the solid state. rsc.org

These simulations provide dynamic insights into how this compound interacts with its environment, which is essential for its application in materials science and supramolecular chemistry.

Conformational Analysis and Dihedral Angle Influences

Information not available.

Modeling of Charge Transfer Pathways

Information not available.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Derivatization

The future development of materials based on 1,6-Bis(2,2'-bipyridine-4-yl)pyrene hinges on the ability to synthesize it and its derivatives efficiently and with high purity. While established methods provide a foundation, future research will likely focus on more sophisticated and versatile synthetic strategies.

Key Research Thrusts:

Advanced Cross-Coupling Methodologies: Future synthetic efforts will likely move beyond traditional methods to incorporate more advanced and efficient cross-coupling reactions. Techniques like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which have been successfully employed for the synthesis of other substituted pyrenes and bipyridines, could be further optimized for the specific synthesis of this compound and its derivatives. nih.gov The development of novel catalytic systems, potentially involving nickel or palladium, could lead to higher yields and milder reaction conditions. mdpi.com

Direct C-H Arylation: A particularly promising avenue is the exploration of direct C-H arylation methods. This would allow for the direct coupling of bipyridine moieties to the pyrene (B120774) core without the need for pre-functionalization (e.g., halogenation or borylation) of the pyrene starting material. This approach offers a more atom-economical and environmentally benign synthetic route.

Post-Synthetic Modification: Research into the post-synthetic modification of the this compound scaffold will be crucial for fine-tuning its properties. This could involve reactions targeting the peripheral positions of the bipyridine units, allowing for the introduction of a wide range of functional groups to modulate solubility, electronic properties, and self-assembly behavior.

Development of Advanced Spectroscopic Probes

The inherent fluorescence of the pyrene core, coupled with the metal-coordinating ability of the bipyridine units, makes this compound an excellent candidate for the development of advanced spectroscopic probes.

Potential Applications:

Selective Ion Sensing: The bipyridine moieties can act as selective binding sites for various metal ions. Future research could focus on developing sensors where the coordination of a specific metal ion to the bipyridine units induces a measurable change in the fluorescence of the pyrene core. rsc.org This could involve changes in emission intensity (turn-on or turn-off sensing), a shift in the emission wavelength, or alterations in the fluorescence lifetime.

Anion Recognition: By modifying the bipyridine units with appropriate hydrogen-bond donors, it may be possible to design probes for the selective recognition of anions. The binding event would again be transduced into a change in the photophysical properties of the pyrene fluorophore.

Bioimaging: The development of water-soluble derivatives of this compound could open up applications in bioimaging. rsc.org These probes could be designed to target specific cellular components or to report on changes in the intracellular environment, such as pH or metal ion concentration. The long fluorescence lifetime of pyrene is particularly advantageous for time-resolved imaging techniques.

Conformational Probes: The spatial arrangement of the two bipyridine units relative to the pyrene core can be sensitive to the surrounding environment. This feature could be exploited to develop probes that report on the conformation of biomolecules or the phase of a material through changes in excimer or monomer emission. rsc.org

Integration into Hybrid Material Systems

The combination of a large, planar aromatic system with metal-chelating ligands makes this compound an attractive building block for the construction of functional hybrid materials.

Future Directions:

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives have shown promise as hole-transporting materials in OLEDs. acs.org The incorporation of this compound into OLED device architectures could lead to improved performance, potentially by facilitating better charge injection and transport. The bipyridine units could also be used to coordinate with emissive metal complexes, creating multifunctional materials that act as both the host and the emitter.

Perovskite Solar Cells: Pyrene-based organic cations have been investigated for their potential to enhance the performance and stability of 2D hybrid perovskites. arizona.edu The unique electronic properties and structural features of this compound could be harnessed to create novel interlayer materials in perovskite solar cells, aiming to improve charge extraction and reduce recombination losses.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The bipyridine units can serve as linkers for the construction of porous MOFs and coordination polymers. nih.gov These materials could exhibit interesting properties, such as gas storage and separation, catalysis, and sensing, all of which could be modulated by the encapsulated pyrene units.

Design of Multi-Stimuli Responsive Materials

Materials that can respond to multiple external stimuli are at the forefront of materials science. The modular nature of this compound provides an excellent platform for the design of such "smart" materials.

Potential Stimuli and Responses:

Photo- and Electro-responsiveness: The pyrene core is photoactive, and the bipyridine units can participate in redox processes, especially when complexed with metal ions. This dual-responsiveness could be used to create materials that change their optical or electronic properties upon exposure to light or an applied potential.

Chemosensing: As discussed in the context of spectroscopic probes, the bipyridine units can bind to specific chemical species. This binding event can trigger a macroscopic change in the material, such as a color change, a change in solubility, or the release of a cargo molecule. nih.gov

Mechanochromism: Pyrene-based cyclophanes have been shown to exhibit mechanochromic luminescence, where mechanical grinding induces a change in the emission color due to a transition from a crystalline to an amorphous state. rsc.org By incorporating this compound into polymers or other soft materials, it may be possible to create new mechanoresponsive systems.

Thermo- and pH-Responsiveness: By incorporating thermo- or pH-sensitive moieties into the structure, for example, through derivatization of the bipyridine ligands, materials that respond to changes in temperature or acidity could be developed. mdpi.comresearchgate.net

Computational Design and Prediction of New Functionalities

Computational modeling, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding the future development of this compound-based materials.

Key Areas for Computational Investigation:

Predicting Electronic and Photophysical Properties: DFT calculations can be used to predict the electronic structure, absorption and emission spectra, and other photophysical properties of this compound and its derivatives. beilstein-journals.org This will allow for the in-silico screening of large numbers of potential compounds, helping to identify the most promising candidates for specific applications before undertaking time-consuming and expensive synthetic work.

Modeling Self-Assembly: Computational simulations can provide insights into the non-covalent interactions that govern the self-assembly of this compound in solution and in the solid state. This will be crucial for understanding and controlling the formation of desired supramolecular architectures.

Investigating Host-Guest Interactions: For applications in sensing and catalysis, computational models can be used to study the binding of guest molecules to the bipyridine coordination sites. This can help to elucidate the mechanism of recognition and to design new derivatives with enhanced selectivity and affinity.

Designing Hybrid Interfaces: In the context of hybrid materials like OLEDs and perovskite solar cells, computational modeling can be used to understand the electronic coupling at the interface between the organic this compound layer and the inorganic components. arizona.edu This will be key to optimizing device performance.

Q & A

Q. What are the optimal synthetic routes for 1,6-Bis(2,2'-bipyridine-4-yl)pyrene, and how do reaction conditions influence yield?

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, using halogenated pyrene precursors (e.g., 1,6-dibromopyrene) and bipyridine derivatives. Evidence from analogous bipyridine systems highlights the importance of catalysts (e.g., Pd(PPh₃)₄) and temperature control (80–120°C) to minimize side products . For example, Mitsunobu reactions have been employed for terpyridine synthesis, suggesting that optimizing stoichiometry and solvent polarity (e.g., THF vs. DMF) can enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound and its metal complexes?

Key methods include:

  • ¹H/¹³C-NMR : To confirm ligand structure and monitor coordination shifts upon metal binding (e.g., Zn²⁺, Cd²⁺) .
  • UV-vis spectroscopy : To identify π→π* transitions in the pyrene core (250–400 nm) and metal-to-ligand charge transfer (MLCT) bands in complexes .
  • Fluorescence spectroscopy : Pyrene’s intrinsic fluorescence (λem ~ 375–450 nm) can be quenched or enhanced upon metal coordination, useful for sensor applications .

Q. How can researchers design experiments to evaluate the compound’s metal-binding selectivity?

Competitive titration experiments with metal ions (e.g., Zn²⁺, Cd²⁺, Fe²⁺) in buffered solutions (pH 7.4) are recommended. Fluorescence quenching assays and Job plot analyses determine stoichiometry, while binding constants (Kassoc) are calculated via Benesi-Hildebrand plots . For example, DFT-optimized structures (e.g., Gaussian09) can predict preferential binding to transition metals with d⁸/d¹⁰ configurations .

Advanced Research Questions

Q. What computational strategies reconcile discrepancies between DFT-predicted and experimentally observed metal-binding geometries?

Hybrid functionals (e.g., B3LYP) with dispersion corrections are critical for modeling π-stacking interactions in pyrene-based systems. Discrepancies in bond angles/ligand conformations may arise from solvent effects (e.g., implicit solvation models) or dynamic Jahn-Teller distortions in octahedral complexes . Comparing calculated vs. experimental UV-vis spectra (TD-DFT) can validate electronic transitions .

Q. How does this compound facilitate supramolecular assembly in host-guest systems?

The planar pyrene core enables π-π stacking with aromatic guests (e.g., fullerenes, polycyclic hydrocarbons), while bipyridine arms act as coordination sites for Fe²⁺ or Zn²⁺, stabilizing cage-like architectures. Adaptive reconfiguration of Fe<sup>II</sup>4L6 cages has been demonstrated for encapsulating steroids or PAHs, with binding affinity modulated by solvent polarity (e.g., CHCl3 vs. DMSO) .

Q. What role does this compound play in artificial photosynthesis or energy conversion systems?

Pyrene derivatives serve as light-harvesting semiconductors (LHS) due to their broad absorption spectra. When coupled with molecular active centers (MACs), such as Ru(bpy)3²⁺, they enhance charge separation in biphase interfaces (solid-liquid). Optimizing the LHS-MAC synergy via surface functionalization (e.g., carboxylate groups) improves photocatalytic CO2 reduction efficiency .

Q. How can researchers address fluorescence quenching in complex biological environments?

Encapsulation within liposomes or polymeric nanoparticles reduces nonspecific interactions with biomolecules. Alternatively, incorporating electron-withdrawing substituents (e.g., -CF3) on bipyridine units minimizes photoinduced electron transfer (PET) quenching, as shown in mitochondrial Fe²⁺ sensing using rhodamine-based dyes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.